A Technical Guide to 1-N-Fmoc-3-Pyrrolidinone: Properties and Applications in Research
A Technical Guide to 1-N-Fmoc-3-Pyrrolidinone: Properties and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1-N-Fmoc-3-Pyrrolidinone. This information is intended to support researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.
Core Chemical Properties
1-N-Fmoc-3-Pyrrolidinone is a derivative of pyrrolidinone featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain.
Physicochemical Data
| Property | 1-N-Fmoc-3-Pyrrolidinone | N-Boc-3-pyrrolidinone (Analogue) | (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine (Analogue) |
| CAS Number | 672310-12-2[1] | 101385-93-7 | 352530-40-6[2] |
| Molecular Formula | C₁₉H₁₇NO₃[1] | C₉H₁₅NO₃ | C₂₄H₂₈N₂O₄[2] |
| Molecular Weight | 307.34 g/mol [1] | 185.22 g/mol | 408.49 g/mol [2] |
| Melting Point | Data not available | 34-38 °C | 172 - 180 °C (decomposes)[2] |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Likely a solid | Solid | White to off-white crystalline powder[2] |
| Solubility | Expected to be soluble in common organic solvents like DMF, NMP, and DCM. | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-N-Fmoc-3-Pyrrolidinone are not widely published. However, the expected spectral characteristics can be inferred from the known spectra of the Fmoc group and the pyrrolidinone core. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Experimental Protocols
The primary application of 1-N-Fmoc-3-pyrrolidinone is in solid-phase peptide synthesis (SPPS) to introduce a 3-oxopyrrolidine moiety into a peptide sequence. The following is a generalized protocol for the incorporation of 1-N-Fmoc-3-pyrrolidinone into a peptide chain using manual SPPS.
Protocol: Incorporation of 1-N-Fmoc-3-Pyrrolidinone via Manual Solid-Phase Peptide Synthesis
Materials:
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Rink Amide resin (or other suitable solid support)
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1-N-Fmoc-3-Pyrrolidinone
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Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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Dichloromethane (DCM)
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Piperidine solution (20% in DMF)
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Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
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Cold diethyl ether
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Peptide synthesis vessel
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Shaker
Procedure:
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Resin Swelling: Swell the resin in DMF or NMP for at least 1 hour in the reaction vessel.
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Fmoc Deprotection:
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Drain the solvent.
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Add the 20% piperidine in DMF solution to the resin.
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Agitate for 5-10 minutes.
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Drain the solution.
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Repeat the piperidine treatment for another 15-20 minutes.
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Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
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Amino Acid Coupling:
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In a separate vial, dissolve 1-N-Fmoc-3-Pyrrolidinone (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the solution to activate the carboxyl group.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
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Wash the resin with DMF (3-5 times) and DCM (3-5 times).
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Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid to be added to the peptide chain.
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Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry it under vacuum.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the crude peptide.
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Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold ether.
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Dry the crude peptide.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Visualizations
Solid-Phase Peptide Synthesis Cycle for Incorporating 1-N-Fmoc-3-Pyrrolidinone
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of 1-N-Fmoc-3-Pyrrolidinone.
Caption: A single cycle of solid-phase peptide synthesis.
Logical Workflow for Peptide Synthesis and Purification
This diagram outlines the overall workflow from the initial resin preparation to the final purified peptide.
Caption: Overall workflow of peptide synthesis and purification.
Applications in Research and Drug Development
The incorporation of non-standard amino acids and structural motifs like 3-oxopyrrolidine into peptides is a valuable strategy in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold found in many biologically active compounds.
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Conformational Constraint: The cyclic nature of the pyrrolidinone ring can introduce conformational rigidity into a peptide backbone. This can lead to peptides with more defined three-dimensional structures, which may enhance binding affinity and selectivity for biological targets.
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Metabolic Stability: The modification of the peptide backbone can increase resistance to proteolytic degradation, thereby improving the in vivo stability and pharmacokinetic profile of peptide-based drug candidates.
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Scaffold for Further Modification: The ketone group at the 3-position of the pyrrolidinone ring serves as a handle for further chemical modifications. It can be reduced to a hydroxyl group or used in reductive amination reactions to introduce additional diversity and functionality.
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Probing Structure-Activity Relationships (SAR): The synthesis of peptide analogues containing 1-N-Fmoc-3-pyrrolidinone allows for the systematic investigation of the role of backbone conformation and specific functional groups in biological activity. This is a critical aspect of the lead optimization phase in drug discovery.
